molecular formula C19H34O B107322 Tricyclohexylmethanol CAS No. 17687-74-0

Tricyclohexylmethanol

Cat. No. B107322
CAS RN: 17687-74-0
M. Wt: 278.5 g/mol
InChI Key: MRGVKQSSSOCONZ-UHFFFAOYSA-N
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Description

Tricyclohexylmethanol (TCHM) is an organic compound that has been studied for its unique crystal structure and properties. It is known to form dimers through hydrogen bonding, with two hydroxyl groups arranged in tandem. This arrangement leads to a disordered orientation, which imparts a dipolar Ising nature to the crystal . The compound's structure has been re-examined using single-crystal X-ray diffraction, which has provided insights into its weak ferroelectric properties .

Synthesis Analysis

While the synthesis of tricyclohexylmethanol itself is not directly discussed in the provided papers, related compounds and synthetic methods can offer insights into potential synthetic routes. For example, a versatile method for synthesizing 4-substituted 6-methyl-3-oxabicyclo[3.3.1]non-6-ene-1-methanol derivatives has been developed using Prins-type cyclization reactions catalyzed by hafnium triflate . This method involves the reaction between aldehydes and O-protected/unprotected cyclohex-3-ene-1,1-dimethanol, which could potentially be adapted for the synthesis of tricyclohexylmethanol or its derivatives.

Molecular Structure Analysis

The molecular structure of tricyclohexylmethanol has been determined through X-ray diffraction, revealing that it forms a dimer with a central hydrogen bond. The hydroxyl groups' orientation is disordered, which contributes to the material's dipolar nature . Additionally, tricyclohexylmethane, a related compound, has been found to have a chiral crystal structure, although its chirality could not be established. The atomic volume per carbon atom in this compound is significantly greater than usual for a hydrocarbon, which may suggest similar structural features for tricyclohexylmethanol .

Chemical Reactions Analysis

The chemical behavior of tricyclohexylmethanol can be inferred from studies on similar compounds. For instance, electrophilic additions to the bicyclo[1.1.0]butane system have been explored, which could provide insights into the reactivity of tricyclohexylmethanol's cyclohexyl groups . Acid-catalyzed reactions with water and methanol, as well as oxymercuration reactions, have been studied, indicating that tricyclohexylmethanol may undergo similar reactions under the influence of acids or other electrophiles .

Physical and Chemical Properties Analysis

Tricyclohexylmethanol exhibits a melting point close to ambient temperature, and its heat capacity has been measured from 6 to 400 K, showing three anomalies including fusion at 368 K . The entropy of the ferroelectric transition supports an order-disorder mechanism of dimer dipoles . The compound's dipolar nature and weak ferroelectric properties are significant physical characteristics that have been analyzed in detail .

Scientific Research Applications

Synthesis Applications

  • Tricyclohexylmethanol (TCHM) has been utilized in the synthesis of cyclic dipeptidyl ureas, a new class of pseudopeptidic triazines, through Ugi reactions involving cyclohexyl isocyanide and semicarbazones. These compounds are noteworthy for their potential in pharmaceutical and synthetic chemistry (Sañudo et al., 2006).

  • TCHM plays a role in the formation of iminothiophenone-fused quinolines, showing potential in organic synthesis and material science. This involves the reaction of 2-mercaptoquinoline-3-carbaldehydes and isocyanides (Shiri et al., 2016).

  • A study on the synthesis and characterization of zinc nanoparticles using a hetero-bicyclic compound related to TCHM highlights its utility in nanotechnology and materials science (Pushpanathan & Kumar, 2014).

Chemical Properties and Reactions

  • TCHM's crystal structure and heat capacity have been examined, revealing its weak-ferroelectric properties and order–disorder mechanism. This research is significant for understanding molecular interactions and materials science (Yamamura et al., 2007).

  • The role of TCHM in acid-catalyzed hydromethoxylation reactions is notable for its insights into chemo-, regio-, and stereoselectivity, contributing to the field of organic chemistry (Vasin et al., 2010).

  • TCHM's involvement in the calorimetric study of glass transitions in molecular liquids offers valuable data for understanding the thermodynamic properties of organic compounds (Yamamura et al., 2012).

Catalytic Applications

  • TCHM derivatives have been used in the synthesis of 2,4,6-triaryl-1,3,5-triazines, highlighting its significance in catalysis and organic synthesis (Xie et al., 2014).

  • A study on the use of tris(triazolyl)methanol-Cu(I) complexes, related to TCHM, in Huisgen 1,3-dipolar cycloadditions underscores its potential in catalytic processes and organic synthesis (Ozcubukcu et al., 2009).

Miscellaneous Applications

  • The conversion of CO2 to methanol using Ni-In-Al/SiO2 catalysts synthesized via a phyllosilicate precursor, which may involve compounds related to TCHM, contributes to sustainable technology and environmental science (Richard & Fan, 2017).

  • The study of tris(4-azidophenyl)methanol, an analogue of TCHM, as a novel thiol protecting group, is significant for synthetic chemistry and materials science applications (Qiu et al., 2023).

Safety and Hazards

While specific safety and hazard information for Tricyclohexylmethanol was not found in the search results, it’s always important to handle chemical substances with appropriate safety measures. For detailed safety information, please refer to the Safety Data Sheet (SDS) of the compound .

properties

IUPAC Name

tricyclohexylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C19H34O/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h16-18,20H,1-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRGVKQSSSOCONZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C2CCCCC2)(C3CCCCC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10170203
Record name Tricyclohexylmethanol
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Molecular Weight

278.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Tricyclohexylmethanol

CAS RN

17687-74-0
Record name Tricyclohexylmethanol
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Record name Tricyclohexylmethanol
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Record name 17687-74-0
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Record name Tricyclohexylmethanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is interesting about the physical behavior of Tricyclohexylmethanol (TCHM) at low temperatures?

A1: TCHM exhibits a glass transition around 265 K. [] This means that upon cooling the liquid, it transitions into a solid-like state (liquid-quenched glass) without undergoing crystallization. This behavior is typical for certain types of molecules, and understanding the factors influencing glass transition temperature is crucial in various material science applications.

Q2: How does the molecular structure of TCHM influence its behavior?

A2: TCHM molecules tend to form dimers through hydrogen bonding between their hydroxyl groups. [] This dimer formation is temperature-dependent and becomes more prominent as the temperature decreases. The orientation of these dimers is disordered, leading to interesting dielectric properties and making TCHM a weak-ferroelectrics.

Q3: What insights can be gained from the heat capacity measurements of TCHM?

A3: Heat capacity measurements by adiabatic calorimetry reveal several thermal anomalies in TCHM. [, ] A significant heat capacity jump is observed at the glass transition temperature, which provides information about the change in molecular mobility during this transition. [] Additionally, a broad anomaly around 348 K is attributed to the breaking of the intra-dimer hydrogen bond, highlighting the influence of these interactions on the compound's thermal behavior. []

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